molecular formula C13H10N2 B1268806 3-(4-Aminophenyl)benzonitrile CAS No. 443998-73-0

3-(4-Aminophenyl)benzonitrile

Cat. No.: B1268806
CAS No.: 443998-73-0
M. Wt: 194.23 g/mol
InChI Key: CYKMHHNPZOCBKT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 3-(4-Aminophenyl)benzonitrile are yet to be identified. The compound’s structure has been studied using Density Functional Theory . .

Mode of Action

The mode of action of this compound is not well-documented. The compound’s interaction with its targets and the resulting changes are subjects of ongoing research. The molecular structure of this compound has been studied, and the charge delocalization within the molecule has been analyzed through natural bond orbital (NBO) analysis .

Biochemical Pathways

Molecular docking studies have been performed to explore the interaction between the compound and influenza endonuclease inhibitor

Result of Action

The compound’s structure and some of its properties have been studied

Action Environment

It’s known that the compound forms a heterointeraction due to the hydrogen bonding made between the c≡n of the compound and –oh group . This suggests that the compound’s action may be influenced by the presence of certain groups in its environment.

Biochemical Analysis

Biochemical Properties

3-(4-Aminophenyl)benzonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways in which this enzyme is involved . Additionally, this compound can bind to proteins through hydrogen bonding and hydrophobic interactions, influencing protein structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, this compound can alter gene expression and cellular metabolism . For instance, it can affect the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. This compound also impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, it has been shown to inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and modulating their activity . These molecular interactions underpin the compound’s diverse biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation and changes in gene expression . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage level .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to influence the activity of enzymes involved in the catabolism of amino acids and the synthesis of nucleotides . By modulating these metabolic pathways, this compound can affect the levels of key metabolites, thereby influencing cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester this compound, affecting its localization and availability for biochemical interactions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, this compound may accumulate in the cytoplasm, where it can modulate enzyme activity and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(4-Aminophenyl)benzonitrile typically involves the reaction of 4-aminobenzonitrile with a suitable reagent to introduce the additional phenyl group. One common method is the Suzuki coupling reaction, which involves the reaction of 4-aminobenzonitrile with a phenylboronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions usually include a temperature range of 80-100°C and a reaction time of several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Aminophenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-(4-Aminophenyl)benzonitrile is unique due to the presence of both an amine and a nitrile group on a biphenyl structure. This combination of functional groups provides versatility in chemical reactions and applications, making it a valuable compound in various fields .

Properties

IUPAC Name

3-(4-aminophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKMHHNPZOCBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359994
Record name 3-(4-Aminophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443998-73-0
Record name 3-(4-Aminophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 443998-73-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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